molecular formula C10H17ClF2N2O B8035718 (R)-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride

(R)-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride

Cat. No.: B8035718
M. Wt: 254.70 g/mol
InChI Key: SIXSXJXDBNNABH-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride is a synthetic compound that features a piperidine ring and a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.

    Substitution: The compound can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like ®-3-aminopiperidine and its derivatives share structural similarities.

    Difluorocyclobutyl Compounds: Other compounds containing the difluorocyclobutyl group.

Uniqueness: ®-(3-Aminopiperidin-1-yl)(3,3-difluorocyclobutyl)methanone hydrochloride is unique due to the combination of the piperidine ring and the difluorocyclobutyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(3,3-difluorocyclobutyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-7(5-10)9(15)14-3-1-2-8(13)6-14;/h7-8H,1-6,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSXJXDBNNABH-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(C2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2CC(C2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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